![molecular formula C30H54N4O2S B406208 7-dodecyl-8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 329706-73-2](/img/structure/B406208.png)
7-dodecyl-8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-dodecyl-8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as DDDMP, is a synthetic purine derivative that has been widely studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mechanism of Action
The exact mechanism of action of 7-dodecyl-8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood, but it is thought to interact with various cellular proteins and enzymes, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumor cells, and modulate the immune system. Additionally, this compound has been shown to have anti-inflammatory properties and can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 7-dodecyl-8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its ability to selectively target specific cellular proteins and enzymes, making it a valuable tool for studying specific biological processes. However, one limitation is that this compound can be difficult to synthesize and purify, which can make it challenging to obtain in large quantities for experiments.
Future Directions
There are several potential future directions for research on 7-dodecyl-8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, including investigating its potential as a therapeutic agent for various diseases, exploring its use as a tool for studying protein-protein interactions in greater detail, and developing new synthesis methods to improve its availability for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular processes.
In conclusion, this compound is a synthetic purine derivative with a range of potential applications in scientific research. Its ability to selectively target specific cellular proteins and enzymes makes it a valuable tool for investigating various biological processes, and its potential as a therapeutic agent for various diseases warrants further investigation.
Synthesis Methods
The synthesis of 7-dodecyl-8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 7-bromo-8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione with dodecanethiol in the presence of a base catalyst. The resulting product is then purified through a series of chromatographic techniques to yield the final compound.
Scientific Research Applications
7-dodecyl-8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been used in a variety of scientific research applications, including as a tool for studying protein-protein interactions, as a fluorescent probe for imaging biological systems, and as a potential therapeutic agent for various diseases.
properties
IUPAC Name |
7-dodecyl-8-dodecylsulfanyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H54N4O2S/c1-4-6-8-10-12-14-16-18-20-22-24-34-26-27(33(3)29(36)32-28(26)35)31-30(34)37-25-23-21-19-17-15-13-11-9-7-5-2/h4-25H2,1-3H3,(H,32,35,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XICRPZCFHRTBTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C2=C(N=C1SCCCCCCCCCCCC)N(C(=O)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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